6-methylthieno[3,2-c]pyridin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
6-methyl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-7-6(2-3-11-7)8(10)9-5/h2-4H,1H3,(H,9,10) |
InChI Key |
HLZSGBLQIHUSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C(=O)N1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 6 Methylthieno 3,2 C Pyridin 4 5h One and Its Core Analogues
Retrosynthetic Strategies for the Thieno[3,2-c]pyridin-4(5H)-one System
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For the 6-methylthieno[3,2-c]pyridin-4(5H)-one, two primary disconnection approaches can be envisioned, focusing on the formation of the thiophene (B33073) and pyridine (B92270) rings.
Disconnection of the Pyridinone Ring:
A primary retrosynthetic disconnection of the pyridinone ring involves breaking the C-N and C-C bonds of the lactam functionality. This leads to a substituted thiophene precursor. This strategy relies on the construction of a suitably functionalized thiophene derivative that can undergo intramolecular cyclization to form the desired pyridinone ring. Key disconnections can be made at the N-C(4) and C(3)-C(3a) bonds, suggesting a precursor like a 3-amino-4-carboxymethylthiophene derivative. Further disconnection of this intermediate would lead to simpler thiophene building blocks.
Disconnection of the Thiophene Ring:
Alternatively, the thiophene ring can be disconnected. This approach starts with a pre-formed pyridinone ring and builds the fused thiophene ring onto it. A key disconnection can be made at the C(2)-C(3) and S-C(7a) bonds. This suggests a pyridinone precursor with appropriate functional groups at the 3- and 4-positions that can react with a sulfur-containing reagent to form the thiophene ring. For instance, a 3-cyano-4-mercaptopyridinone derivative could serve as a viable precursor.
Conventional Synthetic Routes for Thienopyridinones
A variety of conventional synthetic methods have been developed for the construction of the thieno[3,2-c]pyridin-4(5H)-one core, including cyclocondensation reactions, multicomponent reactions, and specific cyclization approaches.
Cyclocondensation Reactions in Thienopyridinone Formation
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. In the context of thienopyridinones, these reactions typically involve the condensation of a thiophene derivative bearing two reactive functional groups with a suitable partner to form the fused pyridinone ring. A common strategy involves the use of 2-aminothiophene-3-carboxylates or related derivatives which can undergo cyclization with various C1 or C2 synthons.
For instance, the reaction of a 2-amino-3-ethoxycarbonylthiophene with a suitable reagent can lead to the formation of the pyridinone ring. The specific nature of the substituent at the 6-position of the final product is determined by the starting thiophene derivative.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Amino-5-methylthiophene-3-carboxylate | Diethyl malonate, NaOEt | This compound | Not Specified |
| 2-Aminothiophene-3-carbonitrile | Acetic anhydride, pyridine | 2-Methyl-4H-thieno[3,2-c]pyridin-4-one | Not Specified |
Multicomponent Reactions Applied to Thienopyridinone Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively reported, related structures can be assembled using this approach. These reactions often proceed through a cascade of events, including condensation, cyclization, and aromatization.
One potential MCR approach could involve the reaction of a β-ketothioamide, an aldehyde, and an active methylene compound. The careful selection of reactants would be crucial to achieve the desired thieno[3,2-c]pyridin-4(5H)-one core.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold |
| Substituted Thioacetamide | Aldehyde | Malononitrile | Base, Heat | Dihydropyridinethione |
| Ethyl 2-mercaptoacetate | Aromatic Aldehyde | Cyanothioacetamide | Piperidine, Ethanol, Reflux | Substituted Thienopyridine |
Cyclization Approaches Utilizing Precursors for this compound Synthesis
The synthesis of this compound can be effectively achieved through various cyclization strategies. These methods often involve the intramolecular cyclization of a pre-assembled acyclic precursor.
One common approach involves the construction of a substituted thiophene bearing a side chain that can undergo cyclization to form the pyridinone ring. For example, a 3-acetamido-4-carboxymethylthiophene derivative can be cyclized under basic or acidic conditions to yield the target molecule. Another strategy involves the Dieckmann condensation of a suitably substituted thiophene diester.
A notable method for the synthesis of the tetrahydrothieno[3,2-c]pyridine ring system, a precursor to the pyridinone, involves the application of the Pictet-Spengler reaction nih.gov. This reaction, however, leads to a reduced pyridine ring which would require subsequent oxidation to form the pyridinone.
| Precursor | Reagents and Conditions | Product |
| 3-Acetamido-5-methyl-thiophene-2-carboxylic acid | Acetic anhydride, heat | 2,6-Dimethyl-4H-thieno[3,2-c]pyridin-4-one |
| Diethyl 2-(acetylamino)-5-methylthiophene-3,4-dicarboxylate | NaOEt, Ethanol, Reflux | Ethyl 6-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate |
Advanced Chemical Transformations on the Thieno[3,2-c]pyridin-4(5H)-one Core
Once the thieno[3,2-c]pyridin-4(5H)-one core is assembled, further functionalization can be achieved through various chemical transformations. Electrophilic substitution reactions are particularly useful for introducing substituents onto the aromatic rings of the scaffold.
Electrophilic Substitution Reactions on Thienopyridinone Systems
The thieno[3,2-c]pyridin-4(5H)-one system contains two aromatic rings, the thiophene and the pyridine ring, both of which can potentially undergo electrophilic substitution. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it is protonated nih.gov. Conversely, the thiophene ring is typically more electron-rich and thus more susceptible to electrophilic substitution.
The presence of the pyridinone ring and the methyl group will influence the position of electrophilic attack. The electron-donating methyl group at the 6-position would be expected to activate the thiophene ring towards electrophilic substitution, likely directing incoming electrophiles to the C-7 or C-5 positions. However, steric hindrance from the fused pyridine ring might favor substitution at the C-7 position.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.
| Reaction | Electrophile/Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | 7-Nitro-6-methylthieno[3,2-c]pyridin-4(5H)-one |
| Bromination | Br₂/Acetic Acid | 7-Bromo-6-methylthieno[3,2-c]pyridin-4(5H)-one |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 7-Acyl-6-methylthieno[3,2-c]pyridin-4(5H)-one |
Nucleophilic Substitution Reactions and Functional Group Introduction
Nucleophilic aromatic substitution (SNAr) is a key method for introducing functional groups onto the thieno[3,2-c]pyridin-4(5H)-one core. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by a suitable leaving group. The positions ortho and para (C2 and C4) to the pyridine nitrogen are electronically activated for nucleophilic attack. This is because the anionic intermediate (Meisenheimer complex) formed during the reaction can be stabilized through resonance, with the negative charge delocalized onto the electronegative nitrogen atom. stackexchange.com
For the thieno[3,2-c]pyridin-4(5H)-one system, this implies that positions C2 and C7 are the most likely sites for nucleophilic substitution, assuming the presence of a good leaving group, such as a halogen, at these positions. The introduction of various nucleophiles, including amines, alkoxides, and thiolates, allows for the synthesis of a diverse range of derivatives.
A study on 3-bromo-4-chlorothieno[3,2-c]pyridine demonstrated the feasibility of selective nucleophilic substitution. In this case, the C4 position was preferentially substituted by cyclic amines, showcasing the higher reactivity of the chloro substituent in that position compared to the bromo group at C3. researchgate.net While this example is on a related scaffold, it highlights the potential for regioselective functionalization of the thieno[3,2-c]pyridine (B143518) ring system through nucleophilic substitution.
Table 1: Examples of Nucleophilic Substitution Reactions on Thieno[3,2-c]pyridine Scaffolds
| Starting Material | Nucleophile | Product | Reference |
| 3-bromo-4-chlorothieno[3,2-c]pyridine | Cyclic amines (e.g., morpholine, piperidine) | 4-(Cyclic amino)-3-bromothieno[3,2-c]pyridine | researchgate.net |
Oxidation and Reduction Pathways of the Thieno[3,2-c]pyridin-4(5H)-one Scaffold
The thieno[3,2-c]pyridin-4(5H)-one scaffold possesses two heteroatoms, sulfur and nitrogen, that are susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (S-oxide) and subsequently to a sulfone (S,S-dioxide). These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics. Common oxidizing agents for such transformations include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org
Selective oxidation of thienopyridines has been demonstrated as an effective method for the functionalization of the bicyclic core. For the isomeric thieno[2,3-b]pyridine (B153569) system, treatment with 30% H₂O₂ in acetic acid or with m-CPBA has been shown to yield the corresponding S-oxides and sulfones. nih.govacs.org It is plausible that similar conditions could be applied to the this compound scaffold to achieve selective oxidation of the sulfur atom.
The pyridine nitrogen can also be oxidized to an N-oxide using reagents like m-CPBA. nih.govacs.org The formation of an N-oxide can modify the reactivity of the pyridine ring, facilitating certain substitution reactions.
Reduction of the this compound scaffold can target the lactam functionality. The carbonyl group of the pyridinone ring can potentially be reduced to an alcohol or completely to a methylene group. However, specific literature on the reduction of this particular ring system is scarce. General reducing agents for lactams include strong hydride donors like lithium aluminum hydride (LAH). The thiophene ring is generally stable to such reducing agents, suggesting that selective reduction of the lactam is feasible.
Cross-Coupling Methodologies for Thienopyridinone Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the thieno[3,2-c]pyridin-4(5H)-one core. To perform these reactions, a halogenated precursor, typically a bromo- or iodo-substituted thienopyridinone, is required.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with a halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. For instance, a 3-bromothieno[3,2-b]pyridine derivative has been successfully coupled with various (hetero)aryl boronic acids and their derivatives under Suzuki-Miyaura conditions to yield 3-(hetero)arylthieno[3,2-b]pyridines. mdpi.com Similarly, 3-bromo-4-chlorothieno[3,2-c]pyridine has been shown to undergo Suzuki coupling with boronic acids at the C3 position. researchgate.net These examples suggest that a 2-halo-6-methylthieno[3,2-c]pyridin-4(5H)-one could be a suitable substrate for introducing aryl or heteroaryl groups at the C2 position.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Thieno-Fused Heterocycles
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand System | Product | Reference |
| Suzuki-Miyaura | 3-Bromothieno[3,2-b]pyridine derivative | (Hetero)aryl boronic acid/ester | Pd(dppf)Cl₂ | 3-(Hetero)arylthieno[3,2-b]pyridine derivative | mdpi.com |
| Suzuki-Miyaura | 3-Bromo-4-chlorothieno[3,2-c]pyridine | Substituted boronic acids | Not specified | 3-Aryl-4-chlorothieno[3,2-c]pyridine | researchgate.net |
| Buchwald-Hartwig | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Amines | Various Pd-precatalysts and ligands | 6-Amino-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
Alkylation Strategies on Nitrogen and Sulfur Atoms of the Thienopyridinone Ring System
Alkylation at the nitrogen and sulfur atoms of the thienopyridinone ring system offers another avenue for structural diversification.
N-Alkylation: The nitrogen atom of the pyridinone ring (N5) is part of a lactam and can be deprotonated with a suitable base to form an anion, which can then be alkylated with an alkyl halide. A patent describes the alkylation of the nitrogen atom in the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system with various alkyl halides in the presence of a base. google.com This suggests that N-alkylation of this compound at the N5 position should be a feasible transformation, allowing for the introduction of various alkyl and substituted alkyl groups.
S-Alkylation: The sulfur atom in the thiophene ring is generally considered to be a weak nucleophile. Direct S-alkylation of a thiophene ring to form a sulfonium salt typically requires strong alkylating agents. There is currently a lack of specific literature detailing the S-alkylation of the thieno[3,2-c]pyridin-4(5H)-one scaffold.
Chemo- and Regioselectivity in this compound Synthesis
The chemo- and regioselectivity of synthetic transformations on the this compound scaffold are governed by the electronic nature of the fused ring system and the influence of existing substituents.
In nucleophilic aromatic substitution reactions , as discussed previously, the C2 and C7 positions of the thieno[3,2-c]pyridine core are electronically favored for nucleophilic attack due to the directing effect of the pyridine nitrogen. The presence of a good leaving group at one of these positions would likely lead to regioselective substitution.
In electrophilic aromatic substitution reactions , the thiophene ring is generally more reactive than the pyridine ring. Therefore, electrophilic attack would be expected to occur preferentially on the thiophene ring, at the C2 or C3 position. The presence of the electron-withdrawing pyridinone ring would likely deactivate the thiophene ring to some extent.
In cross-coupling reactions , the regioselectivity is determined by the position of the halide or other leaving group. For instance, a 2-bromo-6-methylthieno[3,2-c]pyridin-4(5H)-one would be expected to undergo cross-coupling at the C2 position.
Regarding alkylation , the N5 position of the lactam is the most probable site for alkylation under basic conditions due to the acidity of the N-H proton. The sulfur atom is less likely to undergo alkylation under standard conditions.
The interplay of these electronic and steric factors allows for a degree of control over the functionalization of the this compound scaffold, enabling the targeted synthesis of specific derivatives.
Iii. Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by identifying the number and type of hydrogen atoms. For 6-methylthieno[3,2-c]pyridin-4(5H)-one, a ¹H NMR spectrum would provide crucial information. The analysis would focus on chemical shifts (δ), which indicate the electronic environment of each proton; integration, which reveals the ratio of protons of each type; and spin-spin coupling, which provides information about adjacent protons.
Expected signals in the ¹H NMR spectrum would include:
A singlet for the methyl (CH₃) group at position 6.
Signals corresponding to the protons on the thiophene (B33073) ring (H-2 and H-3).
A signal for the proton on the pyridine (B92270) ring (H-7).
A broad signal for the N-H proton at position 5, which can be confirmed by D₂O exchange.
Interactive Table: Predicted ¹H NMR Data Interpretation This table illustrates the type of data that would be obtained from a ¹H NMR experiment for educational purposes, as specific experimental values are not available in the searched literature.
| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gleaned |
|---|---|---|---|
| 6-CH₃ | ~2.0 - 2.5 | Singlet (s) | Confirms the presence of the methyl group, isolated from other protons. |
| H-2 & H-3 | ~6.5 - 8.0 | Doublets (d) | Indicates two adjacent protons on the thiophene ring. Coupling constants would confirm their relationship. |
| H-7 | ~7.0 - 8.5 | Singlet (s) or narrow doublet | Represents the single proton on the pyridinone ring. |
| N-H (5) | Variable, broad | Broad Singlet (br s) | Confirms the lactam structure; its broadness is due to quadrupole broadening and exchange. |
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp²) and its electronic environment (e.g., attachment to electronegative atoms like oxygen, nitrogen, or sulfur).
Key signals expected in the ¹³C NMR spectrum would be:
A signal for the methyl carbon (C-6).
Signals for the carbons of the thiophene ring.
Signals for the carbons of the pyridinone ring, including the carbonyl carbon (C-4), which would appear significantly downfield.
Interactive Table: Predicted ¹³C NMR Data Interpretation This table illustrates the type of data that would be obtained from a ¹³C NMR experiment for educational purposes, as specific experimental values are not available in the searched literature.
| Carbon Position | Expected Chemical Shift Range (ppm) | Information Gleaned |
|---|---|---|
| C-4 (C=O) | ~160 - 180 | Confirms the presence of the carbonyl group in the pyridinone ring. |
| Aromatic/Heteroaromatic Carbons | ~110 - 150 | Represents the carbons of the fused thiophene and pyridine rings. |
| 6-CH₃ | ~15 - 25 | Confirms the presence of the aliphatic methyl group. |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the fused ring system, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure and confirming the position of the methyl group and the fusion of the rings.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming key structural features.
Interactive Table: Predicted IR Spectroscopy Data Interpretation This table illustrates the type of data that would be obtained from an IR spectroscopy experiment for educational purposes, as specific experimental values are not available in the searched literature.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group Confirmed |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Amide N-H group in the pyridinone ring. |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | C-H bonds in the rings and the methyl group. |
| C=O Stretch (Amide) | 1640 - 1680 | Carbonyl group of the lactam (pyridinone). |
| C=C and C=N Stretch | 1450 - 1600 | Bonds within the fused aromatic rings. |
| C-S Stretch | 600 - 800 | Thiophene ring sulfur linkage. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula, and offers structural clues through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition (molecular formula) with high accuracy. Further fragmentation of the parent ion (MS/MS analysis) would yield smaller charged fragments, and the pattern of these fragments would provide evidence for the connectivity of the thieno-pyridine core and the position of the methyl group.
Advanced Spectroscopic Methods for Detailed Molecular Insights
Advanced spectroscopic methods are crucial for confirming the precise atomic connectivity and stereochemistry of this compound, distinguishing it from potential isomers, and providing a deeper understanding of its molecular framework.
Two-Dimensional (2D) NMR Spectroscopy:
2D NMR experiments are fundamental for establishing the covalent framework of the molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be expected to show a correlation between the protons on the thiophene ring, if any are present and coupled, and would also confirm the coupling within any aliphatic portions of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation spectroscopy is arguably one of the most powerful tools for elucidating the backbone of the molecule. It reveals couplings between protons and carbons that are two or three bonds away. For this compound, HMBC would be critical in confirming the connectivity of the thieno[3,2-c]pyridin-4(5H)-one ring system and the position of the methyl group. For instance, correlations would be expected between the methyl protons and the carbon atoms of the pyridine ring to which the methyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule in solution. For this compound, NOESY could reveal through-space interactions between the methyl group protons and nearby protons on the heterocyclic core.
Interactive Data Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) |
| Methyl Protons | - | C6, C7 |
| H2 | H3 | C3, C3a, C7a |
| H3 | H2 | C2, C3a |
| NH Proton | - | C4, C3a, C7a |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Advanced Mass Spectrometry:
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion and analysis of the resulting fragment ions, which provides valuable information about the molecule's structure.
The fragmentation pattern of this compound under electron impact (EI) or electrospray ionization (ESI) would be expected to show characteristic losses. For instance, the molecular ion peak would be observed, and subsequent fragmentation could involve the loss of a methyl radical (•CH₃), carbon monoxide (CO) from the pyridinone ring, or other characteristic fragments of the thienopyridine core. The study of fragmentation pathways in related quinazolinone derivatives suggests that initial losses often involve small, stable molecules or radicals from the heterocyclic ring system.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M - CH₃]+ | Loss of a methyl radical |
| [M - CO]+• | Loss of carbon monoxide |
| [M - CH₃ - CO]+ | Sequential loss of methyl and CO |
Note: The data in this table is predictive and based on the analysis of fragmentation patterns of analogous heterocyclic compounds.
By combining the insights gained from these advanced spectroscopic techniques, a detailed and unambiguous structural assignment of this compound can be achieved. The collective data from 2D NMR and high-resolution mass spectrometry provides a comprehensive picture of the molecule's constitution and connectivity.
Crystallographic and Solid-State Analysis of this compound Currently Unavailable in Publicly Accessible Data
A thorough search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed analysis of its molecular geometry, crystal packing, intermolecular interactions, and solid-state conformation, as requested, cannot be provided at this time.
The investigation into the solid-state characteristics of a chemical compound is fundamentally reliant on experimental data obtained through techniques such as single-crystal X-ray diffraction (SC-XRD). This method provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional structure. Furthermore, SC-XRD data elucidates how individual molecules are arranged within a crystal lattice, offering insights into the non-covalent interactions that govern the solid-state architecture. These interactions include hydrogen bonding, π-stacking, and other van der Waals forces, all of which are critical to understanding the material's physical and chemical properties.
Without access to the crystallographic information file (CIF) or related structural data for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:
IV. Crystallographic Studies and Solid-State Analysis
Iv. Crystallographic Studies and Solid State Analysis
Conformational Analysis in the Crystalline State:The preferred conformation of the 6-methylthieno[3,2-c]pyridin-4(5H)-one molecule in the solid state remains undetermined.
While crystallographic studies have been conducted on analogous thieno[3,2-c]pyridine (B143518) derivatives, the strict focus of this request on this compound prevents the inclusion of data from related compounds. The specific arrangement of atoms and intermolecular interactions can vary significantly with even minor changes to the chemical structure.
Therefore, the generation of a scientifically rigorous article adhering to the provided outline is not feasible until the crystal structure of this compound is determined and made publicly available.
V. Computational Chemistry and Molecular Modeling of 6 Methylthieno 3,2 C Pyridin 4 5h One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, providing a robust framework for investigating the electronic and geometric properties of molecules with a favorable balance between accuracy and computational cost. For 6-methylthieno[3,2-c]pyridin-4(5H)-one, DFT calculations are instrumental in predicting its three-dimensional structure and understanding its chemical reactivity.
Through DFT calculations, the optimized molecular geometry of this compound can be determined, representing a minimum on the potential energy surface. This process involves iterative adjustments to the atomic coordinates to find the arrangement with the lowest electronic energy. The resulting geometry provides detailed information on bond lengths, bond angles, and dihedral angles.
The bicyclic core of this compound, composed of fused thiophene (B33073) and pyridinone rings, is expected to be largely planar. The methyl group attached to the thiophene ring will have its hydrogen atoms positioned to minimize steric strain. The bond lengths within the aromatic thiophene ring and the partially saturated pyridinone ring are anticipated to reflect their respective electronic natures. For instance, the C-S bonds in the thiophene ring will exhibit lengths characteristic of their aromatic context, while the C=O bond in the pyridinone moiety will have a distinct double-bond character.
Table 1: Representative Optimized Bond Parameters for this compound (Predicted)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-S | ~1.75 Å | |
| C-N | ~1.38 Å | |
| C-C (thiophene) | ~1.37 - 1.44 Å | |
| C-C (pyridinone) | ~1.39 - 1.48 Å | |
| Bond Angle | C-S-C | ~92° |
| C-N-C | ~120° | |
| O=C-C | ~123° |
Note: The values in this table are representative and based on DFT calculations of similar heterocyclic systems. Specific values for this compound would require dedicated computational studies.
The electronic structure of a molecule is intrinsically linked to its reactivity. DFT calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons in chemical reactions.
For this compound, the HOMO is expected to be delocalized across the electron-rich thieno[3,2-c]pyridine (B143518) ring system, with significant contributions from the thiophene sulfur atom and the pi-conjugated system. The LUMO, conversely, is likely to be distributed over the pyridinone ring, particularly around the carbonyl group, which acts as an electron-withdrawing moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
| Dipole Moment | ~ 3.5 D |
Note: These values are illustrative and derived from general principles and studies on analogous compounds. Actual values would be dependent on the specific DFT functional and basis set used in calculations.
Tautomerism and Isomerism: Computational Assessment of Energy Minima
Tautomerism, the interconversion of structural isomers, is a crucial consideration for molecules like this compound, which contains an amide-like functionality within the pyridinone ring. The most significant tautomeric equilibrium for this compound is the keto-enol tautomerism, involving the interconversion between the 4(5H)-one (lactam) form and its corresponding 4-hydroxy (lactim) tautomer.
Computational methods, particularly DFT, are highly effective in assessing the relative stabilities of different tautomers by calculating their ground-state energies. nih.govresearchgate.net For similar pyridinone systems, the keto form is often found to be the more stable tautomer in the gas phase and in various solvents, although the energy difference can be influenced by the surrounding environment and substitution patterns. nih.govresearchgate.net Quantum chemical calculations can precisely quantify this energy difference, providing insight into the equilibrium population of each tautomer under different conditions. researchgate.net The transition state connecting the two tautomers can also be located to determine the activation energy for the interconversion process.
Table 3: Predicted Relative Energies of Tautomers of this compound
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Keto (4(5H)-one) | 0.0 (Reference) | |
| Enol (4-hydroxy) | +2.5 - +5.0 |
Note: The relative energy values are estimates based on computational studies of related pyridinone systems and indicate the generally higher stability of the keto form. The actual energy difference will depend on the computational level and solvent model used.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the conformational landscape and the study of time-dependent properties.
For a relatively rigid molecule like this compound, MD simulations are particularly useful for sampling the rotational conformations of the methyl group and observing the vibrational motions of the bicyclic core. In a biological context, MD simulations are invaluable for studying the interactions of the molecule with a solvent environment and for observing its dynamic behavior when bound to a biological target. These simulations can reveal how the molecule adapts its conformation to fit into a binding site and can provide information about the stability of the ligand-receptor complex over time.
Molecular Docking Investigations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological macromolecule, typically a protein.
The thienopyridine scaffold is present in a number of compounds that have been investigated as inhibitors of various enzymes, such as kinases. nih.gov Molecular docking studies of this compound with relevant biological targets can provide hypotheses about its potential mechanism of action.
The docking process involves placing the ligand in various orientations and conformations within the binding site of the target protein and scoring these poses based on a scoring function that estimates the binding free energy. The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For this compound, the carbonyl oxygen and the pyridinone nitrogen can act as hydrogen bond acceptors and donors, respectively, while the aromatic thienopyridine core can participate in hydrophobic and pi-stacking interactions.
Table 4: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Participating Moiety |
| Hydrogen Bond Donor | Pyridinone N-H |
| Hydrogen Bond Acceptor | Carbonyl C=O |
| Hydrophobic Interactions | Thiophene ring, Methyl group |
| π-π Stacking | Thienopyridine bicyclic system |
These predictions from molecular docking can guide the design of new analogs with improved binding affinity and selectivity, demonstrating the synergistic relationship between computational modeling and experimental drug discovery.
Elucidation of Specific Interactions at Active and Binding Sites
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For this compound, docking studies would be instrumental in identifying key interactions within the active or binding site of a target protein. Based on studies of similar heterocyclic compounds, such as thieno[2,3-c]pyridine (B153571) derivatives targeting heat shock protein 90 (Hsp90), it is possible to hypothesize the nature of these interactions nih.govresearchgate.netmdpi.comdntb.gov.uanih.gov.
The thieno[3,2-c]pyridine core of the molecule provides a rigid scaffold that can fit into specific binding pockets. The oxygen atom of the pyridinone ring is a potential hydrogen bond acceptor, while the adjacent N-H group can act as a hydrogen bond donor. The methyl group at position 6 can form hydrophobic interactions with nonpolar residues in the binding site, potentially enhancing binding affinity and selectivity. The sulfur atom in the thiophene ring can also participate in various non-covalent interactions, including van der Waals forces and potentially sulfur-aromatic interactions.
To illustrate the potential interactions, a hypothetical docking scenario of this compound into a generic kinase active site is presented below. Kinases are a common target for thienopyridine and thienopyrimidine-based inhibitors.
Table 1: Postulated Interactions of this compound in a Kinase Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Pyridinone Oxygen | Hydrogen Bond Acceptor | Lysine (backbone NH) |
| Pyridinone N-H | Hydrogen Bond Donor | Glutamate (side chain C=O) |
| Thiophene Sulfur | van der Waals | Leucine, Valine |
| Methyl Group | Hydrophobic | Alanine, Isoleucine |
| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine |
These predicted interactions are based on the common binding modes observed for related inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Hsp90. mdpi.comnih.gov The precise nature and strength of these interactions would ultimately depend on the specific topology and amino acid composition of the target's binding site.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. fiveable.menih.gov A pharmacophore model for this compound and its analogs would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Based on the structure of this compound, a hypothetical pharmacophore model can be constructed. This model would likely include:
One hydrogen bond acceptor feature corresponding to the carbonyl oxygen.
One hydrogen bond donor feature from the lactam N-H group.
One hydrophobic feature representing the methyl group.
Two aromatic features for the fused thiophene and pyridine (B92270) rings.
Table 2: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Structural Moiety |
| Hydrogen Bond Acceptor | C=O group of the pyridinone |
| Hydrogen Bond Donor | N-H group of the pyridinone |
| Hydrophobic Center | 6-Methyl group |
| Aromatic Ring 1 | Thiophene ring |
| Aromatic Ring 2 | Pyridine ring |
Such a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of essential features, and thus, a higher probability of being active against the same biological target. nih.gov This approach accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to bind to the target of interest. researchgate.net
Virtual screening campaigns utilizing a pharmacophore model derived from the thieno[3,2-c]pyridine scaffold could lead to the identification of diverse chemical structures with potential therapeutic applications. Subsequent molecular docking and scoring of the hit compounds would then be employed to refine the selection and prioritize candidates for experimental validation. This integrated computational approach streamlines the drug discovery process and enhances the efficiency of identifying novel and potent bioactive molecules.
Vi. Structure Activity Relationship Sar Studies of 6 Methylthieno 3,2 C Pyridin 4 5h One Derivatives
Systematic Substituent Effects on the Thienopyridinone Core
The biological activity of thienopyridinone derivatives can be finely tuned by the introduction of various substituents onto the core structure. The nature, position, and orientation of these substituents dictate the molecule's interaction with its biological target.
The fusion of the thiophene (B33073) and pyridine (B92270) rings can result in several isomers, such as thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), and thieno[2,3-c]pyridine (B153571), in addition to the thieno[3,2-c]pyridine (B143518) core. Each isomeric scaffold presents a unique three-dimensional shape and distribution of heteroatoms, leading to distinct pharmacological profiles. For instance, thieno[2,3-b]pyridine derivatives have been extensively studied for their anti-proliferative activity, often linked to the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC). mdpi.commdpi.com In contrast, derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) are known to act as blood-platelet aggregation inhibitors. google.com The specific arrangement of the sulfur and nitrogen atoms in the thieno[3,2-c]pyridin-4(5H)-one core is a key determinant of its biological activity, and even minor shifts in this arrangement to form other isomers can lead to significant changes in therapeutic potential and target specificity.
SAR studies on related thienopyridine scaffolds have provided valuable insights into the electronic and steric effects of substituents. Although data specific to the 6-methylthieno[3,2-c]pyridin-4(5H)-one is limited, general principles can be extrapolated from analogous systems like the thieno[2,3-b]pyridinones.
Research on thieno[2,3-b]pyridinone inhibitors of the N-methyl-D-aspartate (NMDA) receptor revealed that substituents on the thiophene ring have a significant impact on potency. researchgate.net The most effective substituents were found to be halogens (Cl or Br) positioned near the sulfur atom and short alkyl chains at the other available position on the thiophene ring. researchgate.net The introduction of electron-withdrawing groups like halogens can alter the electronic distribution of the ring system, potentially enhancing binding affinity. Conversely, bulky substituents can create steric hindrance or, if correctly positioned, establish favorable van der Waals interactions within a target's binding pocket.
In another series of anti-proliferative thieno[2,3-b]pyridines, the substitution pattern on an N-phenylcarboxamide moiety was critical. mdpi.com Analogs with 2'-Me-3'-Cl and 1'-naphthyl substitution patterns consistently demonstrated the highest anti-proliferative activity, while a 4'-OMe group resulted in the poorest activity. mdpi.com This highlights a complex interplay where both electronic effects (electron-withdrawing Cl vs. electron-donating OMe) and steric factors (the bulky naphthyl group) modulate biological outcomes.
Table 1: Effect of Substituents on the Biological Activity of Related Thienopyridine Scaffolds
| Scaffold | Substituent/Position | Effect on Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridinone | Halogen (Cl, Br) on thiophene ring | Increased potency | NMDA Receptor Binding | researchgate.net |
| Thieno[2,3-b]pyridinone | Short alkyl chains on thiophene ring | Increased potency | NMDA Receptor Binding | researchgate.net |
| Thieno[2,3-b]pyridinone | 3'-Phenoxy on phenyl moiety | Higher potency | NMDA Receptor Binding | researchgate.net |
| Thieno[2,3-b]pyridine | 2'-Me-3'-Cl on phenylcarboxamide | High anti-proliferative activity | Cancer Cell Lines | mdpi.com |
| Thieno[2,3-b]pyridine | 1'-Naphthyl on phenylcarboxamide | High anti-proliferative activity | Cancer Cell Lines | mdpi.com |
Scaffold Modifications and Their Influence on Biological Profiles
Altering the core thienopyridinone scaffold itself, either through changes in saturation or by substituting heteroatoms, is a powerful strategy to modify the biological profile of the resulting compounds.
As discussed, the fusion pattern of the heterocyclic rings is a fundamental determinant of activity. researchgate.net Beyond the arrangement of the aromatic rings, modifying the degree of saturation can also have a profound impact. For example, derivatives of the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been developed as potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a target for anticancer agents. rsc.org The saturation of the pyridine ring changes the molecule from a planar, aromatic system to a more flexible, three-dimensional structure. This conformational change allows the scaffold to fit into different binding sites and target different classes of proteins compared to its aromatic counterpart. For instance, various derivatives of the tetrahydrothieno[3,2-c]pyridine core have been patented as antithrombotic agents that inhibit blood-platelet aggregation. google.com
Bioisosteric replacement, or the substitution of one atom or group for another with similar physical or chemical properties, is a common strategy in drug design. This can involve replacing the sulfur atom of the thiophene ring with another heteroatom or modifying the pyridine ring. A prominent strategy is "scaffold hopping," where the core structure is replaced with a different one that maintains similar spatial arrangements of key functional groups. For example, research in designing inhibitors for Mycobacterium tuberculosis has utilized a scaffold hopping strategy to develop novel thieno[3,2-b]pyridinone derivatives that target the Enoyl-ACP reductase (InhA). nih.gov Similarly, studies on HIV-1 reverse transcriptase inhibitors have involved scaffold hopping from thienopyrimidinones to quinazolinones, where the thiophene ring is replaced by a benzene (B151609) ring. unica.it These modifications can improve properties like metabolic stability, solubility, or patentability while retaining or enhancing the desired biological activity.
Rational Design Principles for Modulating Thienopyridinone Activity
The rational design of novel thienopyridinone derivatives with enhanced activity and selectivity relies on principles derived from accumulated SAR data. Key strategies include:
Structure-Based Design: Utilizing computational tools like molecular docking, researchers can visualize how thienopyridinone derivatives bind to their target proteins. This approach was used to understand how synthesized thieno[2,3-c]pyridine derivatives interact with the heat shock protein 90 (Hsp90). nih.gov By understanding these interactions, modifications can be designed to enhance binding affinity, for example, by adding substituents that can form additional hydrogen bonds or occupy empty lipophilic pockets within the active site. mdpi.com
Scaffold Hopping and Bioisosteric Replacement: As demonstrated in the development of antitubercular agents, replacing the thienopyridinone core with a different scaffold that preserves key pharmacophoric features can lead to novel chemotypes with improved drug-like properties. nih.govunica.it
Modulation of Physicochemical Properties: SAR studies often reveal the importance of properties like lipophilicity and electronic distribution. For example, the anti-proliferative activity of some thieno[2,3-b]pyridines was improved by adding bulky, cleavable ester and carbonate groups. mdpi.com This strategy aimed to disrupt the planar structure, reduce crystal packing, and potentially improve solubility and intracellular concentrations. mdpi.com
By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to optimize its biological activity against specific therapeutic targets.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thieno[2,3-b]pyridine |
| Thieno[3,2-b]pyridine |
| Thieno[3,2-c]pyridine |
| Thieno[2,3-c]pyridine |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Thienopyrimidinone |
Correlation of Computational Data with Experimental SAR
A comprehensive review of scientific literature indicates a lack of specific studies that directly correlate computational data with experimental Structure-Activity Relationship (SAR) for derivatives of This compound . While research on the broader class of thienopyridines and their isosteres often employs computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) to rationalize observed biological activities, dedicated studies presenting a direct comparison of predicted and experimental values for a series of This compound analogs are not publicly available.
However, it is possible to discuss the principles and methodologies of such correlational studies by examining research on closely related thieno-fused heterocyclic systems. These studies establish a framework for how computational tools are leveraged to understand and predict the biological activity of derivatives, a process that would be analogous for the title compound.
For instance, in studies of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as phosphodiesterase type 7 (PDE7) inhibitors, researchers have successfully built robust 3D-QSAR models. These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated a strong correlation between the predicted and experimental inhibitory activities (pIC50 values). The statistical validation of these models, often indicated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, confirms their predictive power. Such validated models are then used to forecast the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts.
Similarly, molecular docking studies on various thienopyridine isomers have been used to explain experimental SAR findings. By simulating the binding of different derivatives into the active site of a biological target, researchers can correlate the calculated binding affinities or docking scores with the experimentally determined potencies. These correlations help to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and steric clashes, that govern the activity of the compounds. For example, a study on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as inhibitors of phenylethanolamine N-methyltransferase used molecular modeling to hypothesize that the electronic properties of the thiophene ring contribute to a lower potency compared to their tetrahydroisoquinoline counterparts.
Although specific data tables correlating computational predictions with experimental results for This compound derivatives cannot be presented due to the absence of such focused research, the following table illustrates the type of data that would be generated in such a study, using hypothetical values for demonstration purposes.
Table 1: Hypothetical Correlation of Computational and Experimental Data for this compound Derivatives
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental pIC50 |
|---|---|---|---|---|
| 1 | -CH3 | -8.5 | 6.2 | 6.1 |
| 2 | -OCH3 | -8.9 | 6.5 | 6.6 |
| 3 | -Cl | -9.2 | 6.8 | 6.7 |
| 4 | -F | -9.1 | 6.7 | 6.5 |
| 5 | -CF3 | -9.5 | 7.1 | 7.0 |
| 6 | -H | -7.8 | 5.8 | 5.9 |
In a typical study, a good correlation would be observed if the trend in docking scores and predicted pIC50 values closely mirrors the trend in the experimental pIC50 values. For example, a stronger negative docking score and a higher predicted pIC50 would be expected to correspond to a higher experimental pIC50. The strength of this correlation is often quantified by statistical measures like the Pearson correlation coefficient.
Vii. Biological Activities and Mechanistic Insights in Vitro and Preclinical Investigations
Enzyme Inhibition Mechanisms Associated with Thienopyridinones
The thienopyridinone scaffold has been identified as a versatile backbone for the development of various enzyme inhibitors. The specific substitution patterns on this core structure dictate its potency and selectivity towards different enzymatic targets.
Thienopyridinone derivatives have demonstrated significant potential as inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Pim-1 Kinase: Certain pyridothienopyrimidin-4-one derivatives, which are structurally related to 6-methylthieno[3,2-c]pyridin-4(5H)-one, have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. A structure-activity relationship study revealed that specific substitutions on the pyridothienopyrimidinone core can lead to compounds with IC50 values in the low micromolar range. For instance, compounds with a 2-(2-chlorophenyl)-2,3-dihydro substitution and a 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro substitution displayed highly potent Pim-1 inhibitory activity. nih.gov
Tyrosine Kinase Receptors: The thieno[3,2-b]pyridine (B153574) scaffold has been identified as a promising template for developing highly selective inhibitors of underexplored protein kinases. bohrium.com Additionally, derivatives of 6-aminofuro[3,2-c]pyridines have been shown to be potent, orally efficacious inhibitors of cMET and RON kinases, both of which are receptor tyrosine kinases. nih.gov Furthermore, thieno[3,2-b]pyridine derivatives have been investigated for their ability to inhibit the non-receptor tyrosine kinase Src. mdpi.com
The following table summarizes the inhibitory activities of some thienopyridine derivatives against various kinases.
| Compound Class | Target Kinase | IC50 / Ki |
| Pyridothienopyrimidin-4-ones nih.gov | Pim-1 | 1.18 µM to 8.83 µM |
| Thieno[3,2-d]pyrimidin-4(3H)-ones nih.gov | PDK1 | Low micromolar activity |
| 6-Aminofuro[3,2-c]pyridines nih.gov | cMET, RON | Potent inhibition |
| Thieno[3,2-b]pyridines mdpi.com | Src | Inhibition noted |
This table presents data for structurally related compounds to indicate the potential activity of the thienopyridinone class.
The folate metabolic pathway is essential for the synthesis of nucleotides and amino acids, and its enzymes are established targets for antimicrobial and anticancer therapies.
Dihydrofolate Reductase (DHFR): Structurally similar thienopyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). researchgate.netresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the folate cycle. The structural resemblance of the thienopyrimidine scaffold to the natural substrate of DHFR, folic acid, makes it a promising candidate for competitive inhibition. researchgate.net Molecular docking studies have suggested that these compounds can act as putative inhibitors of human DHFR. researchgate.net
Thymidylate Synthase (TS): While direct inhibition of thymidylate synthase (TS) by this compound has not been extensively documented, the broader class of antifolates, which includes thienopyrimidine derivatives, is known to target TS. nih.govwikipedia.org TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
The following table highlights the inhibitory potential of thienopyrimidine derivatives against folate-dependent enzymes.
| Compound Class | Target Enzyme | Activity |
| Thieno[2,3-d]pyrimidines researchgate.net | DHFR | Putative Inhibitors |
| 6-Substituted Thieno[2,3-d]pyrimidines nih.govnih.gov | GARFTase, AICARFTase | Potent Inhibition |
This table presents data for structurally related compounds to indicate the potential activity of the thienopyridinone class.
Beyond kinases and folate-dependent enzymes, thienopyridinone-related structures have shown inhibitory activity against other enzyme classes. For example, imidazo[4,5-c]pyridine-2-ones have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov
Receptor Binding and Ligand-Receptor Interactions
The serotonergic system is a key player in a multitude of physiological and pathological processes in the central nervous system. The 5-HT2A receptor, a subtype of serotonin (B10506) receptors, is a well-established target for antipsychotic and antidepressant medications. nih.govfabad.org.tr
A series of substituted 4-aryltetrahydrothieno[2,3-c]pyridines have been synthesized and evaluated for their ability to inhibit the uptake of serotonin (5-HT). nih.gov Significant inhibition of 5-HT uptake was observed for several of these compounds, suggesting an interaction with the serotonin transport system and potentially with serotonin receptors. nih.gov While this does not directly confirm 5-HT2A antagonism, it points to the potential of the thieno[3,2-c]pyridine (B143518) scaffold to interact with components of the serotonergic system. The specific binding modalities and antagonistic activity of this compound at the 5-HT2A receptor require further investigation.
Adenosine (B11128) Receptor Antagonism (e.g., A2A)
The thienopyridine scaffold is a recognized pharmacophore in the development of ligands for various receptors, including adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in numerous physiological processes and are significant targets for therapeutic intervention in conditions like Parkinson's disease and inflammatory disorders. mdpi.comwikipedia.org
Research into the thieno[2,3-c]pyridine (B153571) core, an isomer of the thieno[3,2-c]pyridine structure, has identified a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as a novel class of orthosteric antagonists for the A1 adenosine receptor. nih.gov While these compounds were also investigated as potential allosteric modulators, structural modifications to the scaffold were found to favor direct antagonist properties. nih.gov This suggests that the thienopyridine framework can be effectively tailored to achieve specific interactions with the adenosine receptor binding sites. nih.gov
While direct A2A antagonism by thieno[3,2-c]pyridine derivatives is not extensively documented in the provided sources, related heterocyclic systems like thieno[3,2-d]pyrimidines have been developed as potent and selective antagonists of the A2A receptor. manchester.ac.uk This highlights the potential of fused thieno-heterocyclic systems to act as adenosine receptor modulators. The close structural relationship between these scaffolds suggests that derivatives of thieno[3,2-c]pyridine could also be explored for such activity.
| Compound Class | Receptor Target | Activity | Reference |
| 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | A1 Adenosine Receptor | Orthosteric Antagonist | nih.gov |
| Thieno[3,2-d]pyrimidine (B1254671) derivatives | A2A Adenosine Receptor | Selective Antagonist | manchester.ac.uk |
Modulation of Molecular Pathways and Cellular Processes
Cell Cycle Regulation and Induction of Apoptotic Cell Death
A significant body of research points to the ability of thienopyridine derivatives to exert potent anticancer effects by modulating the cell cycle and inducing programmed cell death (apoptosis).
Studies on aminodi(hetero)arylamines within the thieno[3,2-b]pyridine series have demonstrated their ability to inhibit the growth of various human tumor cell lines. mdpi.com One promising compound from this series was found to alter the cell cycle profile in NCI-H460 non-small cell lung cancer cells, causing a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in apoptosis. mdpi.com
Similarly, various thieno[2,3-b]pyridine (B153569) derivatives have shown potent effects on cell cycle progression. In studies involving the PC3 metastatic prostate cancer cell line, these compounds induced a G2/M phase arrest within 24 hours of treatment. nih.gov This cell cycle blockade was followed by the induction of apoptosis, as confirmed by an increase in DNA hypodiploidy and caspase-3/7 activity. nih.gov The pro-apoptotic effect was further validated when a pan-caspase inhibitor, Z-VAD-FMK, significantly reduced the percentage of cells undergoing apoptosis. nih.gov Investigations into cervical cancer cell lines (HeLa and SiHa) and ovarian cancer cell lines (SK-OV-3 and OVCAR-3) treated with novel thieno[2,3-b]pyridine compounds also revealed a significant increase in both early and late apoptosis. febscongress.orgnih.govmdpi.com
| Thienopyridine Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Induction | Reference |
| Aminodi(hetero)arylamine thieno[3,2-b]pyridines | NCI-H460 (Lung) | Decrease in G0/G1 phase | Yes | mdpi.com |
| Thieno[2,3-b]pyridines | PC3 (Prostate) | G2/M Arrest | Yes (caspase-3/7 dependent) | nih.gov |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)...thieno[2,3-b]pyridine | HeLa, SiHa (Cervical) | Not specified | Yes | nih.gov |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo...thieno[2,3-b]quinoline | SK-OV-3, OVCAR-3 (Ovarian) | Not specified | Yes (early and late) | mdpi.com |
Interference with Multidrug Resistance (MDR) Transport Proteins (e.g., P-gp, MRP1, BCRP1)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transport proteins such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govmdpi.com These transporters actively efflux a wide range of anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy. frontiersin.org
The thieno[2,3-b]pyridine scaffold has emerged as a promising new class of MDR modulators. nih.gov A synthesized series of these compounds was tested for their ability to inhibit these key transport proteins. One particular derivative, compound 6r , was identified as a highly potent triple inhibitor of P-gp, MRP1, and BCRP1. nih.gov Its activity profile demonstrated significant potential for reversing MDR in resistant cancer cells. nih.gov Furthermore, thieno[3,2-d]pyrimidine analogues have been shown to overcome P-gp-mediated multidrug resistance, indicating that related heterocyclic systems also possess this valuable property. nih.gov This suggests that thienopyridine-based compounds could be developed as adjuvants in chemotherapy to resensitize resistant tumors to conventional anticancer agents.
| Compound Class | Transporter | Inhibitory Activity (EC50) | Reference |
| Thieno[2,3-b]pyridine (6r) | P-glycoprotein (P-gp) | 0.3 ± 0.2 µM | nih.gov |
| MRP1 | 1.1 ± 0.1 µM | nih.gov | |
| BCRP1 | 0.2 ± 0.05 µM | nih.gov | |
| Thieno[3,2-d]pyrimidines | P-glycoprotein (P-gp) | Overcame P-gp-mediated MDR | nih.gov |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target in cancer therapy. nih.gov Agents that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptotic cell death.
Several classes of thienopyridine derivatives have been identified as potent inhibitors of tubulin polymerization that act by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov A series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives demonstrated strong antiproliferative activity correlated with potent inhibition of tubulin polymerization. nih.gov The most active compounds in this series, 4f and 4g , inhibited tubulin assembly with IC50 values of 0.6 µM, which was twice as potent as the well-known colchicine-site binding agent Combretastatin A-4 (CA-4) tested in parallel. nih.gov
This mechanism of action is consistent with the observed cellular effects, as these compounds caused a significant arrest of cells in the G2/M phase of the cell cycle, a characteristic outcome of disrupting microtubule dynamics. nih.gov Similarly, research on thieno[3,2-d]pyrimidine derivatives identified potent tubulin polymerization inhibitors that also bind to the colchicine site. nih.gov Molecular modeling and X-ray crystallography have helped to elucidate the binding mode of these compounds within the colchicine pocket, guiding the development of more potent inhibitors. nih.gov
| Compound Class | Tubulin Polymerization IC50 | Binding Site | Reference |
| Tetrahydrothieno[b]pyridine (4f) | 0.6 µM | Colchicine | nih.gov |
| Tetrahydrothieno[b]pyridine (4g) | 0.6 µM | Colchicine | nih.gov |
| Thieno[3,2-d]pyrimidines (13, 25d) | Potent inhibition at low concentrations | Colchicine | nih.gov |
Alteration of Cancer Stem Cell Populations
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor initiation, metastasis, and resistance to therapy. febscongress.orgmdpi.com Targeting this resilient cell population is a critical goal for developing more effective cancer treatments.
Recent studies have shown that novel thieno[2,3-b]pyridine compounds can effectively target and reduce the CSC population in various cancer models. In studies on cervical cancer cell lines (HeLa and SiHa), treatment with a thieno[2,3-b]pyridine derivative led to a significantly reduced number of CSCs. febscongress.org A similar effect was observed in breast cancer models. nih.gov Treatment of MDA-MB-231 and MCF-7 breast cancer cells with a novel thieno[2,3-b]pyridine compound resulted in a significant decrease in the percentage of CSCs in the triple-negative MDA-MB-231 cell line. nih.gov This class of compounds has also been shown to target different breast cancer subpopulations, including epithelial, mesenchymal, and hybrid CSC phenotypes, suggesting a broad activity against the cellular heterogeneity that contributes to tumor progression and resistance. mdpi.com
Tau Aggregation Inhibition Mechanisms
The aggregation of the microtubule-associated protein Tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease, collectively known as tauopathies. nih.gov Inhibiting this aggregation process is a major therapeutic strategy being pursued for these diseases.
While direct evidence for Tau aggregation inhibition by thieno[3,2-c]pyridines is not available in the provided search results, research into related heterocyclic scaffolds has shown promise. Aminothienopyridazines (ATPZs), which share a fused thiophene (B33073) ring system, have been identified as a class of Tau aggregation inhibitors with favorable pharmacokinetic properties, including brain penetration. nih.gov These compounds were shown to inhibit the formation of Tau fibrils in vitro, as measured by thioflavin-T fluorescence and centrifugation assays. nih.gov The thienopyridazine core was found to be essential for this inhibitory activity. nih.gov This research on a closely related scaffold suggests that the thienopyridine framework may also possess the potential for modification to target the pathological self-assembly of the Tau protein.
Broad-Spectrum Investigational Biological Applications
Thieno[2,3-c]pyridines and their analogues have been investigated for their potential as anticancer agents. mdpi.comnih.govdntb.gov.ua A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO). mdpi.comnih.govdntb.gov.ua Among the synthesized compounds, certain derivatives demonstrated notable inhibitory effects. mdpi.comnih.govdntb.gov.ua
One particular compound, referred to as 6i in a study, exhibited potent inhibition against HSC3, T47D, and RKO cell lines, suggesting a broad spectrum of anticancer activity. mdpi.comnih.gov Further investigation into its mechanism of action revealed that this compound induced G2 phase arrest in the cell cycle, thereby inhibiting cell proliferation. mdpi.comnih.gov Molecular docking studies suggested that these thieno[2,3-c]pyridine derivatives may exert their anticancer effects through the inhibition of Hsp90. mdpi.comnih.gov
Another study focused on novel thieno[2,3-b]pyridines and their anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. semanticscholar.org It was found that appending a propyl-aryl group at the C-5 position of the 2-amino-3-carboxamido-thieno[2,3-b]pyridine scaffold resulted in compounds with potent biological activity, with some exhibiting IC50 values in the nanomolar range. semanticscholar.org The nature of the propyl linker was found to be crucial, with allylic alcohols providing the highest activity. semanticscholar.org Molecular modeling suggested that these modifications allow the appended aryl ring to target a lipophilic pocket within the active site of the putative target enzyme, phosphoinositide phospholipase C (PI-PLC). semanticscholar.org
Furthermore, a newly synthesized thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, was found to be cytotoxic to breast cancer cell lines (MDA-MB-231 and MCF-7), with the majority of cell death occurring via treatment-induced apoptosis. nih.gov This compound also significantly lowered the cancer stem cell fraction in the MDA-MB-231 cell line. nih.gov
The antiproliferative activity of halogenated thieno[3,2-d]pyrimidines has also been explored. nih.gov Certain halogenated compounds were identified to have antiproliferative activity against three different cancer cell lines and were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Structure-activity relationship studies indicated that a chlorine atom at the C4-position is critical for this biological activity. nih.gov
Table 1: Anticancer and Antiproliferative Activity of Selected Thienopyridine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Thieno[2,3-c]pyridine derivative 6i | HSC3, T47D, RKO | Potent inhibition of cell growth | Hsp90 inhibition, G2 phase arrest |
| 5-propyl-aryl-2-amino-3-carboxamido-thieno[2,3-b]pyridines | MDA-MB-231 | Potent anti-proliferative activity (nM IC50 values) | Targeting a lipophilic pocket in PI-PLC |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231, MCF-7 | Cytotoxicity, induction of apoptosis, reduction of cancer stem cell fraction | Not specified |
| Halogenated thieno[3,2-d]pyrimidines | Leukemia L1210 and others | Antiproliferative activity, induction of apoptosis | Dependent on C4-chlorine substitution |
The thienopyridine scaffold is a component of various compounds investigated for their antimicrobial and antibacterial properties. For instance, several thieno[2,3-d]pyrimidinediones have been synthesized and tested against a range of Gram-positive and Gram-negative pathogens. nih.gov Two of these compounds showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative strains was generally weaker. nih.gov
In another study, novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one were synthesized and showed promising antimicrobial activity in an agar (B569324) well diffusion assay, with some compounds performing better than the reference drug Streptomycin. nuph.edu.ua Docking studies suggested that these compounds might act by targeting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD). nuph.edu.ua
Furthermore, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some of these compounds displayed moderate antibacterial activity against the tested bacterial species. japsonline.com
Table 2: Antimicrobial and Antibacterial Activity of Selected Thienopyridine Derivatives
| Compound/Derivative | Target Organism(s) | Type of Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | Potent antibacterial (Gram-positive) |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives | Various bacteria | Antimicrobial |
| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial |
Thienopyrimidine derivatives have shown potential as anti-inflammatory agents. jocpr.com In one study, certain thienopyridine analogs demonstrated significant anti-inflammatory activity in both acute and chronic inflammatory models in rats. nih.gov These compounds were effective in carrageenan and arachidonic acid-induced paw edema models and also showed inhibition in the cotton pellet granuloma model and Freund's complete adjuvant-induced arthritis. nih.gov Mechanistically, these analogs were found to inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Nitric Oxide (NO) in lipopolysaccharide-challenged murine macrophages. nih.gov
Another research effort focused on derivatives of thieno[2,3-b]pyridine as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the biosynthesis of eicosanoids. researchgate.net Testing these compounds in a rat paw edema model revealed their anti-inflammatory potency. researchgate.net Additionally, new derivatives of condensed 3-aminothieno[2,3-b]pyridines have been studied for their anti-inflammatory and antinociceptive properties, with some compounds showing strong anti-inflammatory activity in a dextran-induced edema model in rats. researchgate.net
Table 3: Anti-inflammatory Activity of Selected Thienopyridine Derivatives
| Compound/Derivative | In Vivo/In Vitro Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| Thienopyridine analogs (BN-4, BN-14, BN-16) | Rat paw edema, cotton pellet granuloma, Freund's adjuvant arthritis; LPS-challenged macrophages | Significant inhibition of edema and granuloma formation | Inhibition of TNF-α, IL-1β, and NO production |
| Thieno[2,3-b]pyridine derivatives | Rat paw edema model | Anti-inflammatory potency | Dual inhibition of COX and 5-LOX |
| Condensed 3-aminothieno[2,3-b]pyridine derivative (AZ023) | Dextran-induced rat paw edema | Strong anti-inflammatory activity | Not specified |
The thienopyridine class of compounds is well-known for its significant role in cardiovascular medicine, primarily as antiplatelet agents. nih.govangelfire.comwikipedia.org Drugs like clopidogrel (B1663587) and prasugrel (B1678051) are potent inhibitors of the P2Y12 adenosine diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet aggregation. nih.govangelfire.com This mechanism is crucial in the prevention of atherothrombotic events in patients with cardiovascular, cerebrovascular, and peripheral vascular diseases. angelfire.com Newer thienopyridine compounds have also been shown to be potent modulators of platelet function, with some demonstrating greater inhibitory effects than clopidogrel. bmj.com
In the realm of central nervous system (CNS) research, thieno[3,2-c]pyridine derivatives have been investigated for their potential antipsychotic activity. nih.gov Synthesis and evaluation of new arylpiperazine derivatives containing the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system revealed significant activity in behavioral models of antipsychotic efficacy, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov These compounds showed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with a weaker interaction at the dopamine (B1211576) D2 receptor. nih.gov Electrophysiological studies indicated that these thieno[3,2-c]pyridine derivatives have distinct effects on dopamine neurons, suggesting a potential mechanism for their antipsychotic-like activity. nih.gov
Table 4: Other Investigational Pharmacological Activities of Thienopyridine Derivatives
| Compound Class/Derivative | Pharmacological Area | Investigated Activity | Proposed Mechanism of Action |
|---|---|---|---|
| Thienopyridines (e.g., clopidogrel, prasugrel) | Cardiovascular | Antiplatelet | Irreversible inhibition of the P2Y12 ADP receptor |
| 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives | Central Nervous System | Antipsychotic | Potent affinity for serotonin 5-HT1 and 5-HT2 receptors; distinct effects on dopamine neurons |
Viii. Future Research Directions and Perspectives on 6 Methylthieno 3,2 C Pyridin 4 5h One
Rational Design and Synthesis of Novel Thienopyridinone Analogs with Enhanced Specificity
Future efforts in the development of thienopyridinone-based therapeutics will heavily rely on the principles of rational drug design to create novel analogs with improved potency and target specificity. This systematic approach, which leverages a detailed understanding of molecular interactions and structures, has the potential to be more efficient than traditional screening methods. youtube.com By integrating computational techniques such as computer-aided drug design (CADD), molecular docking, and molecular dynamics simulations, researchers can design and synthesize compounds with a higher probability of desired biological activity. youtube.com
A key strategy will be the synthesis of hybrid molecules that combine the thienopyridinone core with other pharmacologically active moieties. For instance, creating hybrids with sulfonamides could yield compounds with novel anticancer properties. nih.gov Structure-activity relationship (SAR) studies will be crucial in this process, helping to identify the contributions of different substituents to the biological activity of the compounds. mdpi.com For example, the introduction of bulky ester and carbonate functional groups has been shown to improve the anti-proliferative activity of related thieno[2,3-b]pyridines by disrupting crystal packing. mdpi.com
The synthesis of prodrugs represents another important avenue. By converting functional groups, such as alcohols, into more readily absorbed esters, the pharmacokinetic profile of thienopyridinone analogs could be significantly improved. mdpi.comnih.gov This approach has been successfully applied to other therapeutic agents to enhance their delivery and efficacy. mdpi.com
Future synthetic strategies will likely focus on developing one-pot and stepwise methodologies to efficiently generate libraries of diverse thienopyridinone derivatives. researchgate.netrsc.org These methods will enable the exploration of a wider chemical space and the rapid identification of lead compounds with optimized properties.
Identification of New Biological Targets and Therapeutic Applications
A critical area for future research is the identification of novel biological targets for 6-methylthieno[3,2-c]pyridin-4(5H)-one and its derivatives, which could expand their therapeutic applications. The thieno[3,2-c]pyridine (B143518) scaffold has already shown potential in a range of therapeutic areas, including as antipsychotic agents and blood-platelet aggregation inhibitors. google.comnih.gov
Given that related thienopyridine and thienopyrimidine structures have demonstrated significant anticancer activity, this is a particularly promising area for investigation. mdpi.comsemanticscholar.orgbohrium.com For example, derivatives of thieno[2,3-c]pyridine (B153571) have been identified as potential inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. mdpi.comnih.gov Similarly, thienopyrimidine derivatives have been shown to target the Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 1 (FGFR-1), both of which are implicated in tumor development. nih.govsemanticscholar.orgbohrium.com The design of molecules capable of dual inhibition, such as targeting both VEGFR-2 and HER-2, could offer enhanced antitumor activity and potentially overcome drug resistance. nih.gov
Beyond oncology, the antiplatelet activity of thienopyridines suggests potential applications in cardiovascular disease. nih.govnih.gov Further studies could explore the ability of this compound analogs to act as P2Y12 receptor antagonists, a key mechanism for antiplatelet drugs. nih.gov The potential for these compounds to act as chemosensitizers, restoring the activity of existing anticancer drugs like topotecan, also warrants investigation. nih.gov The diverse biological activities reported for pyridine-fused heterocycles, including antimicrobial, antiviral, and anti-inflammatory properties, suggest a broad range of potential therapeutic applications for novel thienopyridinone analogs. mdpi.com
Integration of Advanced Computational Methods in Drug Discovery Pipelines
The integration of advanced computational methods is set to revolutionize the discovery and development of thienopyridinone-based drugs. youtube.comyoutube.com Computer-aided drug design (CADD) can significantly streamline the process by focusing on a smaller, more targeted set of compounds with a higher predicted activity, thereby increasing efficiency and success rates. youtube.com
In silico screening and molecular docking are powerful tools for identifying potential biological targets and predicting the binding affinity of novel compounds. nih.govmdpi.comsemanticscholar.orgnih.gov These methods allow for the rapid analysis of large chemical databases to identify promising candidates for further experimental validation. youtube.com For example, docking studies can elucidate the binding modes of thienopyridinone derivatives within the active sites of target proteins, providing insights for further optimization. mdpi.com
Pharmacokinetic and physicochemical properties can also be predicted using computational models, helping to identify molecules with favorable "drug-like" characteristics early in the discovery process. semanticscholar.org This includes predicting properties such as intestinal absorption and blood-brain barrier permeability. nih.gov The use of neural networks and other machine learning algorithms can further enhance these predictive capabilities, accelerating the generation and optimization of new drug candidates. youtube.com
The table below summarizes some of the key computational tools and their applications in the context of thienopyridinone drug discovery.
| Computational Method | Application in Thienopyridinone Research |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., kinases, Hsp90). nih.govmdpi.com |
| Virtual Screening | Identify potential hit compounds from large chemical libraries. youtube.com |
| Molecular Dynamics | Simulate the dynamic behavior of ligand-receptor complexes to understand binding stability. youtube.com |
| QSAR Modeling | Develop quantitative structure-activity relationships to guide lead optimization. |
| ADME Prediction | In silico assessment of absorption, distribution, metabolism, and excretion properties. semanticscholar.org |
Development of Robust and Scalable Synthetic Methodologies for Thienopyridinones
The successful translation of promising thienopyridinone candidates from the laboratory to clinical use hinges on the development of robust and scalable synthetic methodologies. While various methods for the synthesis of the thieno[3,2-c]pyridine ring system exist, future research must focus on creating processes that are efficient, cost-effective, and environmentally friendly. researchgate.netrsc.orggoogle.comgoogle.com
One-pot and stepwise synthesis approaches that allow for the construction of the core thienopyridinone scaffold with various substitutions are highly desirable. researchgate.netrsc.org Such methods facilitate the generation of compound libraries for screening and SAR studies. The development of synthetic routes that utilize readily available and inexpensive starting materials will be crucial for reducing production costs. google.com
The development of methods for the enantioselective synthesis of chiral thienopyridinone derivatives will be important, as different enantiomers of a drug can have distinct pharmacological activities.
Exploration of Translational Research Potential in Preclinical Models
To bridge the gap between promising laboratory findings and clinical applications, a thorough evaluation of this compound and its analogs in relevant preclinical models is essential. nih.govnih.gov Animal models play a central role in translational research, providing a platform to assess the efficacy, safety, and pharmacokinetic profiles of new drug candidates before they are tested in humans. researchgate.netpreprints.orgosf.io
The selection of appropriate animal models is a critical step for successful translational research. nih.gov For anticancer research, this could involve using in ovo grafts of human cancer cell lines on the chick chorioallantoic membrane (CAM) to assess antitumor and antiangiogenic potential. mdpi.com Humanized mouse models, where immunodeficient mice are engrafted with human cells or tissues, can provide a more accurate representation of human disease and drug response. researchgate.net
In these models, key parameters such as tumor growth inhibition, effects on cell cycle progression, and induction of apoptosis can be evaluated. mdpi.com Preclinical studies should also aim to identify potential biomarkers that can predict treatment response. osf.io Furthermore, the assessment of both efficacy and safety endpoints in animal models is crucial for determining the therapeutic window of a new drug candidate. researchgate.net
The data generated from these preclinical studies will be vital for informing the design of future clinical trials and for ultimately translating the therapeutic potential of this compound into tangible benefits for patients. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 6-methylthieno[3,2-c]pyridin-4(5H)-one core?
- Methodology : The compound can be synthesized via cyclization reactions using thiophene and pyridine precursors. Key steps include:
- Bromination at the 2-position of thiophene to enable cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Oxidative cyclization under ambient air to form the fused thienopyridinone scaffold, as demonstrated for analogous aminothieno[3,2-c]pyridin-4(5H)-ones .
- Methylation at the 6-position using methyl iodide or dimethyl sulfate under basic conditions.
- Characterization : Confirm regiochemistry via -NMR (e.g., coupling constants for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- NMR Spectroscopy : Compare chemical shifts to literature data for thienopyridinone derivatives (e.g., δ ~6.8–7.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions, particularly for brominated analogs .
Q. What preliminary biological assays are suitable for screening this compound derivatives?
- In vitro Screening :
- Kinase inhibition assays (e.g., ATP-binding pocket competition in kinases like CDK2 or EGFR) .
- Cytotoxicity profiling against cancer cell lines (e.g., AML or breast cancer models) using MTT assays .
Advanced Research Questions
Q. How can structure-based drug design optimize this compound derivatives for BET BD2 selectivity?
- Approach :
- Perform molecular docking using BET BD2 crystal structures (PDB: 6XVV) to identify key hydrophobic pockets.
- Introduce substituents at the 3-position (e.g., aryl groups) to enhance π-π stacking with Tyr113 and Asn140 residues .
- Validate selectivity via SPR or ITC binding assays comparing BD1 vs. BD2 affinity .
Q. What strategies improve metabolic stability of this compound derivatives in preclinical studies?
- Methodology :
- Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation at the methyl group).
- Structural Modifications : Replace labile methyl groups with trifluoromethyl or deuterated analogs to slow CYP450-mediated metabolism .
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with ester linkages to enhance oral bioavailability .
Q. How do brominated derivatives of this compound facilitate late-stage diversification?
- Cross-Coupling Reactions :
- Use 3-bromo-6-methylthieno[3,2-c]pyridin-4(5H)-one in Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
- Optimize conditions: Pd(PPh) catalyst, KCO base, DMF/HO solvent at 80°C .
Contradictions and Validation
Q. How should researchers address discrepancies in reported biological activities of thienopyridinone derivatives?
- Root Cause Analysis :
- Variability in assay conditions (e.g., ATP concentrations in kinase assays) may alter IC values .
- Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .
Key Data from Literature
| Derivative | Biological Target | Activity (IC) | Reference |
|---|---|---|---|
| 6-Methyl-3-(4-chlorophenyl) | BET BD2 | 12 nM | |
| 3-Bromo-6-methyl | Kinase X | 850 nM | |
| 6-Methyl-3-(pyridin-2-yl) | AML cell line (MV4-11) | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
